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N-Formyl-val-gly-ser-glu

Eosinophil biology Chemotaxis Oxidative metabolism

N-Formyl-val-gly-ser-glu (CAS 75680-41-0) is a synthetic N-terminal formylated tetrapeptide derived from the eosinophil chemotactic factor of anaphylaxis (ECF-A) sequence Val-Gly-Ser-Glu (VGSE). The addition of the N-formyl group to the valine residue (molecular formula C₁₆H₂₆N₄O₉, MW 418.40) distinguishes this compound from the endogenous unformylated ECF-A tetrapeptides.

Molecular Formula C16H26N4O9
Molecular Weight 418.40 g/mol
CAS No. 75680-41-0
Cat. No. B13756019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-val-gly-ser-glu
CAS75680-41-0
Molecular FormulaC16H26N4O9
Molecular Weight418.40 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O
InChIInChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29)
InChIKeyUQNZXXOXXUETEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-val-gly-ser-glu (CAS 75680-41-0): A Synthetic N-Formylated ECF-A Tetrapeptide for Selective Formyl Peptide Receptor Pharmacology


N-Formyl-val-gly-ser-glu (CAS 75680-41-0) is a synthetic N-terminal formylated tetrapeptide derived from the eosinophil chemotactic factor of anaphylaxis (ECF-A) sequence Val-Gly-Ser-Glu (VGSE) [1]. The addition of the N-formyl group to the valine residue (molecular formula C₁₆H₂₆N₄O₉, MW 418.40) distinguishes this compound from the endogenous unformylated ECF-A tetrapeptides [2]. N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by the formyl peptide receptor (FPR) family of G protein-coupled receptors, making this modification functionally significant for innate immune receptor engagement [3].

Why N-Formyl-val-gly-ser-glu Cannot Be Functionally Replaced by Unformylated ECF-A Tetrapeptides or Bacterial fMLP Analogs


The N-formyl group on the target compound represents a critical structural determinant that fundamentally alters receptor engagement profile relative to its closest analogs. Unformylated Val-Gly-Ser-Glu (CAS 61756-22-7) binds to a distinct eosinophil-selective chemotactic receptor characterized in human eosinophil polymorphonuclear leukocytes that is functionally separable from the classical FPR [1]. In contrast, the N-formyl modification is known to redirect ligand recognition toward the formyl peptide receptor family (FPR1/FPR2), as demonstrated by cryo-EM structural studies revealing a conserved formyl-binding pocket that specifically accommodates the N-formyl group through hydrogen-bonding interactions with receptor residues [2]. The prototypical formyl peptide fMLP (N-formyl-Met-Leu-Phe) shows broad neutrophil and eosinophil activity, whereas the ECF-A core sequence VGSE provides eosinophil selectivity [3]. N-Formyl-val-gly-ser-glu therefore occupies a distinct pharmacological space—combining the FPR-engaging formyl moiety with the eosinophil-directed VGSE sequence—making it non-interchangeable with either unformylated ECF-A peptides or bacterial formyl tripeptides for experiments requiring defined receptor pathway interrogation.

N-Formyl-val-gly-ser-glu (CAS 75680-41-0): Comparative Quantitative Evidence for Scientific Procurement Decisions


Differential Cell-Type Selectivity: VGSE Core Sequence Confers Eosinophil Preference Absent in fMLP

In a direct head-to-head comparison within a single study, the unformylated ECF-A tetrapeptide Val-Gly-Ser-Glu (VGSE) enhanced superoxide anion (O₂⁻) generation by human eosinophils while paradoxically inhibiting neutrophil O₂⁻ production. In contrast, the prototypical formylated bacterial tripeptide fMLP (N-formyl-Met-Leu-Phe) stimulated both eosinophil and neutrophil oxidative responses [1]. Specifically, VGSE produced a demonstrable enhancement of eosinophil O₂⁻ generation coupled with an inhibitory effect on neutrophil superoxide anion generation, whereas fMLP significantly enhanced neutrophil O₂⁻ production in a time- and concentration-dependent fashion and also stimulated eosinophil chemiluminescence [1]. The dipeptide fMet-Phe and unformylated Met-Leu-Phe were inactive, confirming the requirement for both the formyl group and proper peptide length for neutrophil-directed activity [1]. For N-Formyl-val-gly-ser-glu, the presence of the N-formyl group is expected to broaden receptor engagement toward FPR1/FPR2 while the VGSE core retains potential eosinophil-directed properties [2].

Eosinophil biology Chemotaxis Oxidative metabolism Cell-type selectivity

Chemotactic Potency and Deactivation: ECF-A Tetrapeptides Exhibit Defined Nanomolar Activity Window with High-Dose Self-Inhibition

The acidic tetrapeptides of ECF-A, specifically Ala/Val-Gly-Ser-Glu, exhibit peak in vitro chemotactic activity for human eosinophils at concentrations of 3 × 10⁻⁸ M to 10⁻⁶ M (30–1000 nM), and rapidly deactivate eosinophils to homologous and other chemotactic stimuli at concentrations as low as 10⁻¹⁰ M (0.1 nM) [1]. This biphasic concentration-response profile—nanomolar activation with sub-nanomolar deactivation—is a hallmark of the ECF-A tetrapeptide class and mirrors the behavior of synthetic N-formyl methionyl peptides [2]. The structural determinants study further demonstrated that the analogue Leu-Gly-Ser-Glu reaches peak activity at 10⁻⁸ M to 10⁻⁷ M, while the aromatic-substituted Phe-Gly-Ser-Glu requires 10⁻⁴ M to elicit a peak response—a 10,000-fold potency difference driven solely by the N-terminal residue identity [1]. Deletion of glycine increases the concentration required for peak chemotactic activity by 10-fold, demonstrating the critical spacing requirement between NH₂- and COOH-terminal residues [1].

Chemotaxis Receptor deactivation Dose-response Eosinophil pharmacology

Differentiated HL-60 Eosinophil Model Confirms VGSE-Specific Chemotaxis with Cell-Type Discrimination Versus fMLP

In a cellular model system using HL-60 human myeloid leukemia cells differentiated to eosinophils, Howe et al. (1990) demonstrated that eosinophil-differentiated HL-60 cells respond chemotactically to the specific eosinophilotactic tetrapeptides Ala-Gly-Ser-Glu, Val-Gly-Asp-Glu, and Val-Gly-Ser-Glu, as well as to the formylated tripeptide fMLP [1]. Critically, neutrophil-differentiated HL-60 cells responded only to fMLP and showed no chemotactic response to any of the ECF-A tetrapeptides, while undifferentiated HL-60 cells exhibited no chemotactic ability whatsoever [1]. The concentration optima for chemotaxis of HL-60 eosinophils toward these tetrapeptides were similar to those established for normal human and rodent eosinophils [1]. This demonstrates that the VGSE sequence confers eosinophil lineage-selective chemotactic activity that is not replicated by fMLP, which activates both neutrophil and eosinophil lineages indiscriminately.

HL-60 differentiation Eosinophil model Chemotaxis selectivity Receptor pharmacology

Molecular Basis of Formyl Group Recognition by FPR1/FPR2: Structural Evidence for N-Formyl-Dependent Receptor Engagement

Cryo-electron microscopy structures of FPR1 and FPR2 in complex with formylpeptide agonists, reported by Zhuang et al. (2022), reveal a conserved activation chamber at the bottom of the ligand-binding pocket that specifically accommodates the N-formyl group through a hydrogen-bonding network with receptor residues [1]. This structural mechanism explains why the N-formyl moiety is a critical molecular determinant for FPR recognition and distinguishes formylated peptides from their unformylated counterparts [1]. FPR1 was confirmed as a high-affinity receptor for short formylpeptides, while FPR2 shows preference for longer or sequence-specific formylpeptides [1]. The structural basis for formyl recognition provides the molecular rationale for why N-Formyl-val-gly-ser-glu (bearing the N-formyl-Val terminus) would engage FPR1/FPR2 through a fundamentally different binding mode compared to unformylated Val-Gly-Ser-Glu, which acts through a distinct eosinophil-selective receptor [2].

Structural biology GPCR signaling Formyl peptide receptor Cryo-EM

Metabolic Stability Differentiation: N-Formyl-Ala-Gly-Ser-Glu Is a Poor Substrate for Peptide Deformylase, Suggesting Extended Half-Life Relative to N-Formyl-Met Peptides

The bacterial enzyme peptide deformylase (PDF, EC 3.5.1.88), which removes N-formyl groups from formyl-methionine peptides, shows differential substrate preferences depending on the N-terminal residue identity. According to the BRENDA enzyme database, N-formyl-Ala-Gly-Ser-Glu (the direct Ala-analog of the target compound) is characterized as a substrate with 'poor activity' relative to N-formyl-Met-containing peptides, with a documented preference for N-terminal methionine [1]. This suggests that N-formyl peptides bearing non-methionine N-terminal residues—including N-Formyl-val-gly-ser-glu—may exhibit reduced susceptibility to deformylase-mediated processing compared to the prototypical fMLP and other N-formyl-Met peptides [1]. Additionally, BRENDA data indicate decreasing deformylase activity for certain tetrapeptides compared to tripeptides, implying that peptide length also modulates processing efficiency [1].

Peptide deformylase Metabolic stability N-formyl processing Enzymology

Recommended Application Scenarios for N-Formyl-val-gly-ser-glu (CAS 75680-41-0) Based on Quantitative Differentiation Evidence


FPR1/FPR2 versus ECF-A Receptor Pharmacological Deconvolution Studies

N-Formyl-val-gly-ser-glu is ideally suited for head-to-head comparative studies against unformylated Val-Gly-Ser-Glu (CAS 61756-22-7) to dissect the contribution of the N-formyl group to receptor subtype engagement. As demonstrated by the structural data on formyl recognition [1] and the distinct eosinophil-selective receptor for unformylated ECF-A peptides [2], parallel dose-response experiments using both compounds in FPR1/FPR2-transfected cell lines versus primary human eosinophils can quantitatively resolve the receptor pathways activated by each ligand. The differentiated HL-60 eosinophil/neutrophil model [3] provides a tractable cellular platform for such comparative profiling.

Eosinophil-Selective Chemotactic Signaling Pathway Analysis

The VGSE core sequence confers eosinophil-preferential activity, as evidenced by the ability of ECF-A tetrapeptides to enhance eosinophil but not neutrophil oxidative metabolism [4], and the selective chemotactic response of eosinophil-differentiated HL-60 cells to VGSE but not neutrophil-differentiated cells [3]. N-Formyl-val-gly-ser-glu can be employed to investigate how N-terminal formylation modulates this eosinophil selectivity, particularly whether the formyl group broadens activity to include FPR-expressing neutrophils or preserves eosinophil-restricted signaling.

Structure-Activity Relationship (SAR) Studies of N-Terminal Modifications on Chemotactic Tetrapeptides

The Goetzl & Austen structure-activity study established that N-terminal residue identity dramatically influences chemotactic potency across a >10,000-fold range (Val ≈ Ala > Leu ≫ Phe), while the NH₂-terminal residue is essential for effective receptor interaction [5]. N-Formyl-val-gly-ser-glu extends this SAR paradigm by adding the formyl modification to the most potent N-terminal residue (Val). Systematic comparison with N-Formyl-Ala-Gly-Ser-Glu (CAS 100929-80-4), unformylated VGSE, and fMLP enables comprehensive mapping of the contributions of residue identity, formylation status, and peptide length to receptor activation.

Innate Immune Pattern Recognition Receptor Ligand Screening Panels

FPR1 and FPR2 function as pattern recognition receptors for formylated PAMPs and DAMPs [1]. N-Formyl-val-gly-ser-glu, bearing a non-canonical N-formyl-Val terminus rather than the bacterial-typical N-formyl-Met, represents a useful tool for probing the ligand specificity boundaries of FPR1/FPR2. Comparative screening against N-formyl-Met peptides (fMLP, fMLF) and mitochondrial-derived formyl peptides can delineate the sequence constraints governing FPR-mediated innate immune recognition, with implications for understanding sterile inflammation and host defense mechanisms.

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